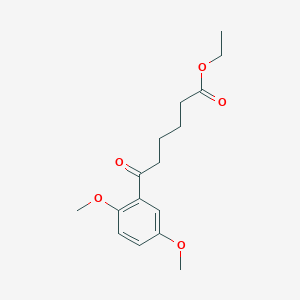

Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

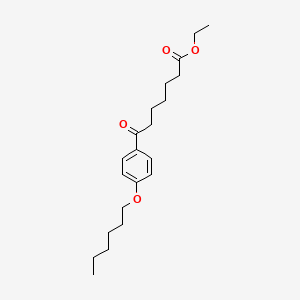

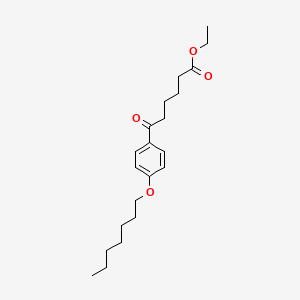

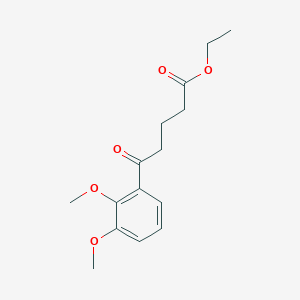

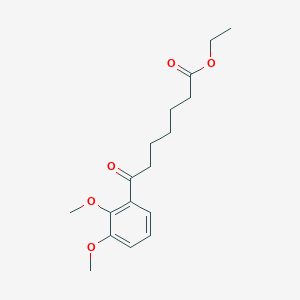

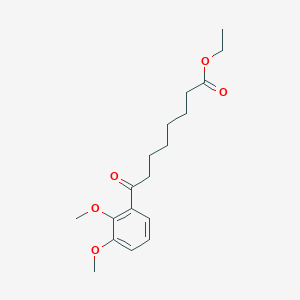

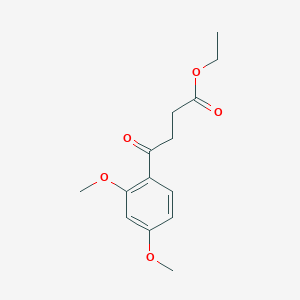

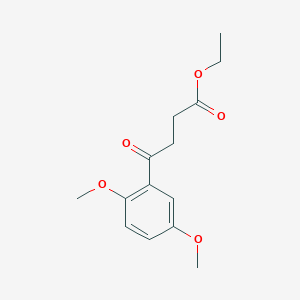

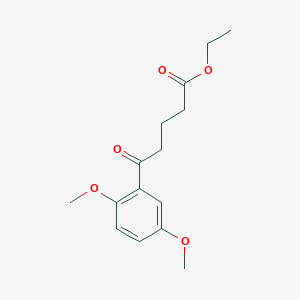

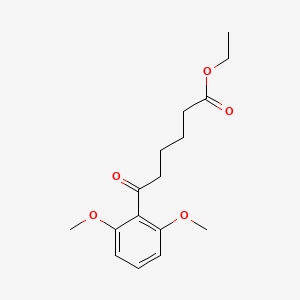

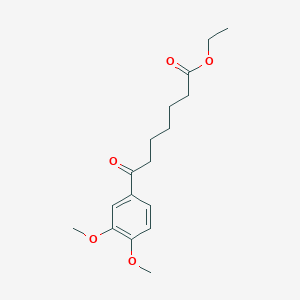

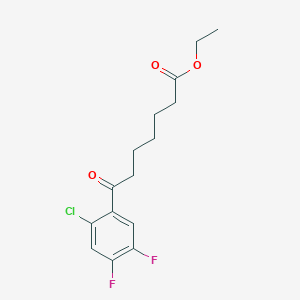

“Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate” is a complex organic compound. The name suggests it contains an ethyl group, a heptanoate group, and a 2-chloro-4,5-difluorophenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as “Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate” have been synthesized . Another related compound, “(2-Chloro-4,5-difluorophenyl)methanol”, is available for purchase, suggesting it can be synthesized .

Scientific Research Applications

Polymorphic Characterization : A study conducted by Vogt et al. (2013) focused on characterizing two polymorphic forms of a compound closely related to Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate using spectroscopic and diffractometric techniques. These forms were analyzed using various methods like capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, highlighting the compound's structural complexities and analytical characterization challenges (Vogt et al., 2013).

Synthesis Processes : Chen Xin-zhi (2006) discussed the synthesis of a similar compound, Ethyl 7-chloro-2-oxoheptylate, as an intermediate of cilastatin. This process involved multiple steps, including esterification and cyclization, showcasing the compound's role in the synthesis of pharmaceutical products (Chen Xin-zhi, 2006).

Chemical Reaction and Modification : Ballini et al. (1991) demonstrated an improved method for synthesizing ethyl 7-oxoheptanoate. Their method involved the oxidation of cycloheptanone, highlighting the compound's utility in organic synthesis and chemical modification processes (Ballini et al., 1991).

Analytical Characterization : Ding Li (2007) used gas chromatography and mass spectrometry to analyze and identify impurities in ethyl 7-chloro-2-oxoheptanoate, demonstrating the importance of analytical techniques in assessing the purity and composition of chemically synthesized compounds (Ding Li, 2007).

Photophysicochemical Properties : Research by Kuruca et al. (2018) involved synthesizing derivatives of ethyl 7-hydroxy-6-chloro-4-methylcoumarin-3-propanoate to investigate their spectral, photophysical, and photochemical properties. This study highlights the compound's application in exploring new materials with specific optical properties (Kuruca et al., 2018).

Antiproliferative Activity : Nurieva et al. (2015) synthesized derivatives of ethyl 7-oxoheptanoate to evaluate their antiproliferative activity against human lung carcinoma cells, indicating its potential application in medicinal chemistry and drug development (Nurieva et al., 2015).

properties

IUPAC Name |

ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClF2O3/c1-2-21-15(20)7-5-3-4-6-14(19)10-8-12(17)13(18)9-11(10)16/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXVHUKVKJRHBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.